molecular formula C8H4F4N2 B1605908 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 3671-47-4

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B1605908
CAS No.: 3671-47-4
M. Wt: 204.12 g/mol
InChI Key: ZZRMDPMUZKDLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally related to imidazoles.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been extensively studied for their therapeutic applications . They are known to interact with various biological targets due to their structural similarity with nucleotides found in the human body .

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit significant anticancer activity by interacting with cancer cell lines .

Biochemical Pathways

Benzimidazole compounds are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The presence of fluorine in benzimidazole compounds is known to significantly enhance their biological activities compared to non-fluorinated molecules .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . Some benzimidazole derivatives have also shown significant anticancer activity .

Action Environment

The action, efficacy, and stability of Benzimidazole, 5-fluoro-2-(trifluoromethyl)- can be influenced by various environmental factors. For instance, the presence of electron-donating groups can significantly increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups can decrease their inhibitory abilities . Furthermore, benzimidazole compounds are known to be effective corrosion inhibitors for steels and pure metals in extremely aggressive, corrosive acidic media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method involves the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds . This reaction involves the photochemical cleavage of imidazolediazonium tetrafluoroborates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMDPMUZKDLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190169
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3671-47-4
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Reactant of Route 6
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.